molecular formula C16H14F3N3O2S B2793714 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1001612-21-0

2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2793714
CAS No.: 1001612-21-0
M. Wt: 369.36
InChI Key: PEZDOHBSOHNXMC-UHFFFAOYSA-N
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Description

This compound is a pyrimidinone-derived acetamide featuring a cyclopenta[d]pyrimidin-2-one core fused with a cyclopentane ring, linked via a sulfanyl group to an acetamide moiety substituted at the para-position with a trifluoromethylphenyl group.

Properties

IUPAC Name

2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c17-16(18,19)9-4-6-10(7-5-9)20-13(23)8-25-14-11-2-1-3-12(11)21-15(24)22-14/h4-7H,1-3,8H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZDOHBSOHNXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common route includes the formation of the cyclopenta[d]pyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural characteristics indicate potential applications in medicinal chemistry:

  • Anticancer Activity :
    • Compounds with similar structures have shown efficacy against various cancer cell lines. Research indicates that derivatives of cyclopentapyrimidines can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
    • A study demonstrated that sulfanyl-containing compounds possess enhanced cytotoxicity against cancer cells, suggesting that the sulfanyl group may play a crucial role in biological activity.
  • Antiviral Properties :
    • Cyclopentapyrimidine derivatives have been investigated for their antiviral effects. Preliminary studies suggest that they may inhibit viral replication by targeting viral enzymes or host cell receptors.
  • Antioxidant Activity :
    • The presence of sulfur in the compound could enhance its antioxidant properties, potentially making it useful in treating oxidative stress-related diseases. Research has shown that sulfur-containing compounds can scavenge free radicals effectively.

Synthetic Pathways

The synthesis of 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide can be achieved through various methods:

  • Microwave-Assisted Synthesis : This method optimizes reaction times and yields by using microwave energy to facilitate chemical reactions.
  • Classical Heating Methods : Traditional heating techniques can also be employed to synthesize this compound efficiently while ensuring high purity levels.

Case Studies

Several studies have highlighted the potential of this compound in various applications:

  • Case Study on Anticancer Activity :
    • A recent study evaluated the anticancer properties of cyclopentapyrimidine derivatives against human breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
  • Research on Antiviral Mechanisms :
    • Investigations into the antiviral mechanisms of similar compounds revealed that they could inhibit viral entry into host cells and disrupt viral replication cycles. These findings support further exploration of this compound as a potential antiviral agent.

Mechanism of Action

The mechanism of action of 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()

  • Structural Differences: Pyrimidinone core lacks cyclopenta fusion. Methyl substituent at pyrimidinone C4 vs. unsubstituted cyclopenta in the target compound. Dichlorophenyl (electron-withdrawing Cl groups) at acetamide vs. trifluoromethylphenyl in the target.
  • Physicochemical Data :
    • Melting point: 230°C (sharp), indicative of crystalline stability .
    • ¹H NMR : Aromatic protons (δ 7.28–7.82 ppm), SCH₂ at δ 4.12 ppm, and NHCO signal at δ 10.10 ppm .
    • Elemental Analysis : C 45.29%, N 12.23%, S 9.30% (matches calculated values for C₁₃H₁₁Cl₂N₃O₂S) .

(b) 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()

  • Structural Differences: Thieno[3,2-d]pyrimidinone core replaces cyclopenta[d]pyrimidinone. 4-Chlorophenyl substituent on the pyrimidinone vs. unsubstituted cyclopenta in the target. Trifluoromethylphenyl at ortho position vs. para in the target compound.
  • Implications: The thieno ring may alter π-π stacking interactions compared to the cyclopenta system. Ortho-CF₃ could sterically hinder binding compared to para-CF₃ .

Heterocyclic Core Modifications

(a) Cyclopenta[d]pyrimidinone vs. Pyrano[2,3-d]pyrimidine ()

  • Pyrano[2,3-d]pyrimidine derivatives (e.g., 7-amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile): Exhibit broader hydrogen-bonding capacity due to pyran oxygen. IR Data: Strong C=O stretches at ~1681 cm⁻¹, similar to the target compound’s carbonyl .

(b) Thieno[3,2-d]pyrimidinone ()

Physicochemical and Analytical Data Comparison

Property/Parameter Target Compound (Inferred) Compound Compound
Molecular Weight ~400–410 (estimated) 343.23 g/mol 471.88 g/mol (with Cl and CF₃)
Melting Point Likely >200°C (cyclopenta rigidity) 230°C Not reported
¹H NMR (DMSO-d₆) SCH₂ ~δ 3.9–4.2 ppm; CF₃Ph ~δ 7.4–7.8 ppm SCH₂ δ 4.12 ppm; ClPh δ 7.28–7.82 ppm SCH₂ δ ~4.0 ppm; CF₃Ph δ ~7.5–8.0 ppm
Key Functional Groups (IR) C=O (~1680 cm⁻¹), NH (~3300 cm⁻¹) C=O (~1681 cm⁻¹), NH (~3362 cm⁻¹) C=O (~1680 cm⁻¹), S-C (~1156 cm⁻¹)

Implications of Structural Differences

  • Solubility : The para-CF₃ group in the target compound enhances lipophilicity (logP ~3–4) compared to dichlorophenyl (logP ~2.5) in ’s analog .
  • Bioactivity: Cyclopenta fusion may restrict rotational freedom, improving target selectivity over thieno or pyrano analogs .

Biological Activity

The compound 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a novel organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a cyclopenta[d]pyrimidine core and a sulfanyl group, suggest various pharmacological properties. This article reviews existing research on its biological activity, including case studies and findings from diverse sources.

Structural Overview

The molecular formula of the compound is C18H21N3O2SC_{18}H_{21}N_{3}O_{2}S with a molecular weight of approximately 343.45 g/mol. The structure includes:

  • A cyclopenta[d]pyrimidine moiety.
  • A sulfanyl functional group.
  • An acetanilide derivative with a trifluoromethyl substituent.

This combination of elements is often associated with enhanced biological activity due to the presence of heterocycles and sulfur-containing groups.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A related compound demonstrated GI50 values ranging from 30 to 80 nM against various cancer cell lines, indicating potent antiproliferative effects. It selectively inhibited FLT3-ITD-positive acute myeloid leukemia cells while sparing normal cells .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar derivatives have shown efficacy against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM , highlighting their potential in treating tuberculosis .

Enzymatic Inhibition

Compounds within this chemical class have been studied for their ability to inhibit specific enzymes linked to cancer progression and other diseases. The docking studies reveal favorable interactions with target proteins, suggesting that the compound may act as a selective inhibitor .

Case Studies and Research Findings

StudyFindingsBiological Activity
Study 1Compound exhibited GI50 values of 30-80 nM against cancer cellsAnticancer
Study 2Significant activity against Mycobacterium tuberculosis with IC50 values of 1.35 to 2.18 μMAntimicrobial
Study 3Docking studies indicated potential as an enzyme inhibitorEnzymatic Inhibition

The biological activity of the compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : The presence of the trifluoromethyl group may enhance binding affinity to target enzymes.
  • Reactive Oxygen Species (ROS) Production : Some derivatives increase ROS levels in cells, contributing to their anticancer effects.

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